molecular formula C13H12N2O3S B6004276 6-hydroxy-3-methyl-2-[(2-oxo-2-phenylethyl)sulfanyl]pyrimidin-4(3H)-one

6-hydroxy-3-methyl-2-[(2-oxo-2-phenylethyl)sulfanyl]pyrimidin-4(3H)-one

Cat. No.: B6004276
M. Wt: 276.31 g/mol
InChI Key: RBIHDDZSXFCKBL-UHFFFAOYSA-N
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Description

6-hydroxy-3-methyl-2-[(2-oxo-2-phenylethyl)sulfanyl]pyrimidin-4(3H)-one is a heterocyclic compound with a pyrimidine core

Preparation Methods

The synthesis of 6-hydroxy-3-methyl-2-[(2-oxo-2-phenylethyl)sulfanyl]pyrimidin-4(3H)-one can be achieved through multicomponent reactions. One efficient method involves the tandem Knoevenagel–Michael protocol. This method uses phenylglyoxal hydrate, 1,3-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one as starting materials . The reaction conditions typically involve simple mixing of the reactants, which leads to the formation of the desired compound with high atom economy and reduced waste .

Chemical Reactions Analysis

6-hydroxy-3-methyl-2-[(2-oxo-2-phenylethyl)sulfanyl]pyrimidin-4(3H)-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at the positions adjacent to the sulfur atom.

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-hydroxy-3-methyl-2-[(2-oxo-2-phenylethyl)sulfanyl]pyrimidin-4(3H)-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules in organic chemistry.

    Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-hydroxy-3-methyl-2-[(2-oxo-2-phenylethyl)sulfanyl]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action depend on the specific biological context in which it is used.

Comparison with Similar Compounds

Similar compounds to 6-hydroxy-3-methyl-2-[(2-oxo-2-phenylethyl)sulfanyl]pyrimidin-4(3H)-one include:

These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

6-hydroxy-3-methyl-2-phenacylsulfanylpyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3S/c1-15-12(18)7-11(17)14-13(15)19-8-10(16)9-5-3-2-4-6-9/h2-7,17H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBIHDDZSXFCKBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C(N=C1SCC(=O)C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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